molecular formula C14H18N2O2S B3958964 3-[[(1R,2R)-2-hydroxycyclohexyl]methyl]-5-methylthieno[2,3-d]pyrimidin-4-one

3-[[(1R,2R)-2-hydroxycyclohexyl]methyl]-5-methylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B3958964
M. Wt: 278.37 g/mol
InChI Key: XSOHBOLCFMXDPS-GHMZBOCLSA-N
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Description

3-[[(1R,2R)-2-hydroxycyclohexyl]methyl]-5-methylthieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines a cyclohexyl group, a thieno[2,3-d]pyrimidin-4-one core, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(1R,2R)-2-hydroxycyclohexyl]methyl]-5-methylthieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method is the [2+2+2] cycloaddition reaction, which is known for its efficiency in creating complex polycyclic structures . This reaction often employs transition metal catalysts such as cobalt, nickel, iridium, or rhodium, combined with chiral ligands to achieve high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis process. This includes controlling temperature, pressure, and the concentration of reactants to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-[[(1R,2R)-2-hydroxycyclohexyl]methyl]-5-methylthieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Water radical cations, ambient conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[[(1R,2R)-2-hydroxycyclohexyl]methyl]-5-methylthieno[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[(1R,2R)-2-hydroxycyclohexyl]methyl]-5-methylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. Understanding these interactions at the molecular level is crucial for elucidating its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[(1R,2R)-2-hydroxycyclohexyl]methyl]-5-methylthieno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, thieno[2,3-d]pyrimidin-4-one core, and hydroxy group sets it apart from other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

3-[[(1R,2R)-2-hydroxycyclohexyl]methyl]-5-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-9-7-19-13-12(9)14(18)16(8-15-13)6-10-4-2-3-5-11(10)17/h7-8,10-11,17H,2-6H2,1H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOHBOLCFMXDPS-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=O)N(C=N2)CC3CCCCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC2=C1C(=O)N(C=N2)C[C@H]3CCCC[C@H]3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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